molecular formula C18H13Cl2NO B1420704 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160256-98-3

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride

Cat. No. B1420704
M. Wt: 330.2 g/mol
InChI Key: NYPFTHZPMGNIGJ-UHFFFAOYSA-N
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Description

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride consists of 18 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Chiral Pt(II)/Pd(II) pincer complexes, incorporating structures similar to 7-Chloro-3,8-dimethyl-2-phenylquinoline, have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions. These complexes, characterized by NMR spectroscopy and X-ray crystal structure analysis, indicate the existence of intramolecular C–H⋯Cl hydrogen bonding both in solution and in solid states (Yoon et al., 2006).
    • The compound has been utilized in the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, showing potential in creating novel chemical structures with specific properties (Elkholy & Morsy, 2006).
  • Molecular Interactions and Structures :

    • The molecular structure of related compounds has been extensively studied, providing insights into the spatial arrangement and interactions, such as hydrogen bonding and π–π stacking interactions. For example, studies have detailed the crystal and molecular structure of complexes involving similar quinoline derivatives (Khan et al., 2010).
  • Reactivity and Compound Formation :

    • Research has also focused on the reactivity of cyclopalladated compounds, including those containing quinoline derivatives. These studies shed light on the mechanisms of bond formation and cleavage, contributing to a deeper understanding of chemical reactivity (Pereira, Pfeffer, & Rotteveel, 1989).
  • Biological Activity Studies :

    • Although this review does not include information on drug use, dosage, or side effects, it is important to note that compounds with a similar structure have been evaluated for their potential biological activities, such as antimicrobial properties (Otevrel et al., 2013).

Safety And Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid any potential harm.

properties

IUPAC Name

7-chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-14(19)9-8-13-15(18(20)22)11(2)16(21-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPFTHZPMGNIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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